![molecular formula C18H25N5O B2401138 N-ethyl-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 1797067-14-1](/img/structure/B2401138.png)
N-ethyl-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have demonstrated significant antimicrobial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacteria, fungi, and other pathogens. Investigating the antimicrobial potential of our compound could provide valuable insights for drug development .
Antitumor Potential
Imidazole-based compounds have been explored for their antitumor effects. In vitro studies using cancer cell lines can assess the compound’s cytotoxicity and potential as an anticancer agent. Further investigations are warranted to understand its mechanism of action and potential clinical applications .
Anti-Inflammatory Properties
Imidazole derivatives often exhibit anti-inflammatory activity. These compounds may modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antidiabetic Effects
Some imidazole-containing molecules have shown promise in managing diabetes. Investigating whether our compound affects glucose metabolism or insulin sensitivity could be valuable for diabetes research .
Antioxidant Activity
Imidazoles can act as antioxidants, protecting cells from oxidative stress. Assessing the radical-scavenging capacity of our compound may reveal its potential as a natural antioxidant .
Antiviral Properties
Given the global importance of antiviral drugs, exploring the antiviral activity of our compound is crucial. In vitro studies against specific viruses can shed light on its efficacy and potential clinical applications .
Other Potential Applications
Beyond the mentioned fields, imidazole derivatives have been investigated for their roles in histamine receptors, enzyme inhibition, and DNA-binding properties. Our compound’s interactions with biological targets warrant further exploration .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-2-19-18(24)23-14-11-21(12-15-23)10-13-22-9-8-20-17(22)16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWUTIDRXJQOHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide |
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